

# Antiviral properties of niclosamide against RNA viruses

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Antiviral Properties of Niclosamide Against RNA Viruses

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

Niclosamide, an FDA-approved anthelmintic drug, has demonstrated significant potential as a broad-spectrum antiviral agent against a diverse range of RNA viruses.[1][2] Originally used to treat tapeworm infections, drug repurposing screens have identified its potent in vitro efficacy against numerous viral pathogens, including coronaviruses, flaviviruses, and alphaviruses.[1][2] Its multifaceted mechanism of action, primarily targeting host cellular pathways rather than viral components, makes it a promising candidate for combating emerging viral threats and overcoming drug resistance.[3] This document provides a comprehensive technical overview of niclosamide's antiviral properties, summarizing key quantitative data, detailing its mechanisms of action through signaling pathways, and outlining common experimental protocols used in its evaluation.

# **Antiviral Activity Spectrum and Potency**

Niclosamide exhibits inhibitory activity against a wide array of RNA viruses, often in the low micromolar to nanomolar range. Its efficacy has been documented across multiple virus families, underscoring its broad-spectrum potential.

#### Coronaviridae



Niclosamide has shown potent activity against pathogenic coronaviruses. It was found to inhibit the replication of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) with an EC50 value of less than 0.1 µM in Vero E6 cells.[1][2] For Middle East Respiratory Syndrome Coronavirus (MERS-CoV), niclosamide inhibited replication by up to 1000-fold at a 10 µM concentration and demonstrated efficacy in reducing viral replication through the induction of autophagy.[1][2] More recently, it has been identified as a potent inhibitor of SARS-CoV-2, interfering with viral entry, replication, and spike-protein-mediated cell fusion.[4][5]

#### **Flaviviridae**

The antiviral activity of niclosamide extends to several members of the Flaviviridae family. It is a potent inhibitor of Zika Virus (ZIKV) infection, displaying an IC50 value of 0.37  $\mu$ M against intracellular ZIKV RNA levels.[1] Further studies have shown it acts as a broad-spectrum inhibitor against other flaviviruses, including Dengue Virus (DENV), West Nile Virus (WNV), Japanese Encephalitis Virus (JEV), and Yellow Fever Virus (YFV).[1] The mechanism against flaviviruses is partly attributed to the inhibition of the NS2B-NS3 protease complex, which is essential for viral polyprotein processing.[1][6]

## **Togaviridae (Alphavirus)**

Niclosamide is an effective inhibitor of Chikungunya Virus (CHIKV), an alphavirus. It has been shown to affect CHIKV entry by blocking low pH-dependent virus fusion and also inhibits the cell-to-cell transmission of the virus.[1][2] Studies have identified it as an inhibitor of viral entry, release, and cell-to-cell spread for CHIKV as well as other alphaviruses like Sindbis virus and Semliki Forest virus.[3][7]

#### **Other RNA Viruses**

Niclosamide's antiviral properties have also been observed against other significant RNA viruses:

- Influenza Virus: It inhibits infection by blocking the acidification of endolysosomal compartments, a critical step for the entry of pH-dependent viruses.[3][8][9]
- Human Rhinovirus (HRV): Similar to influenza, its mechanism involves neutralizing acidic endosomes, thereby preventing viral uncoating.[8][9]



- Hepatitis C Virus (HCV): Niclosamide shows promising activity against HCV replication with an EC50 of 0.16  $\mu$ M.[2]
- Ebola Virus (EBOV): A systematic screen of FDA-approved drugs identified niclosamide as one of the most potent inhibitors of the Ebola virus in vitro.[3]

# **Quantitative Data Summary**

The following tables summarize the in vitro efficacy of niclosamide against various RNA viruses as reported in the literature.

Table 1: Antiviral Efficacy of Niclosamide Against Coronaviruses

| Virus      | Cell Line    | Assay Type                 | Efficacy<br>(EC50/IC50)       | Reference |
|------------|--------------|----------------------------|-------------------------------|-----------|
| SARS-CoV-2 | VeroE6       | Immunofluore<br>scence     | IC50: 564 nM                  | [5]       |
| SARS-CoV-2 | H1437 (Lung) | Immunofluoresce<br>nce     | IC50: 261 nM                  | [5]       |
| SARS-CoV   | Vero E6      | Cytopathic Effect<br>(CPE) | EC50: < 0.1 μM                | [1][2]    |
| SARS-CoV   | N/A          | Antigen<br>Synthesis       | 100% inhibition<br>at 1.56 μM | [1][2]    |

| MERS-CoV | Vero B4 | Replication Assay | 1000-fold reduction at 10 μM |[1][2] |

Table 2: Antiviral Efficacy of Niclosamide Against Flaviviruses



| Virus                  | Cell Line | Assay Type                 | Efficacy<br>(EC50/IC50)     | Reference |
|------------------------|-----------|----------------------------|-----------------------------|-----------|
| Zika Virus<br>(ZIKV)   | N/A       | Intracellular<br>RNA Level | IC50: 0.37 μM               | [1]       |
| Dengue Virus<br>(DENV) | N/A       | N/A                        | Active in vitro and in vivo | [10]      |

| Hepatitis C Virus (HCV)| N/A | Replication Assay | EC50: 0.16 μM |[2] |

Table 3: Antiviral Efficacy of Niclosamide Against Other RNA Viruses

| Virus                        | Cell Line | Assay Type                | Efficacy<br>(EC50/IC50)   | Reference |
|------------------------------|-----------|---------------------------|---------------------------|-----------|
| Chikungunya<br>Virus (CHIKV) | N/A       | Cell Fusion<br>Inhibition | EC50: 0.95 μM             | [11]      |
| Influenza A                  | A549      | Infection Assay           | Dose-dependent inhibition | [8][9]    |

| Human Rhinovirus (HRV1A) | HeLa | Infection Assay | Dose-dependent inhibition |[8][9] |

### **Mechanisms of Action**

Niclosamide's broad-spectrum activity stems from its ability to modulate multiple host cellular pathways that viruses hijack for their life cycle.

## Inhibition of Viral Entry via Endosomal Neutralization

A primary mechanism for many pH-dependent RNA viruses, such as Influenza, Rhinovirus, and SARS-CoV-2, is the inhibition of endosomal acidification.[3][8][9] Niclosamide acts as a protonophore (proton carrier), neutralizing the pH of acidic intracellular vesicles like endosomes.[8][9] This prevents the conformational changes in viral surface proteins required for fusion with the endosomal membrane and subsequent release of the viral genome into the cytoplasm.[3][12]





Click to download full resolution via product page

Caption: Niclosamide blocks pH-dependent viral entry.

# **Modulation of Autophagy**

For certain viruses like MERS-CoV and SARS-CoV-2, niclosamide's antiviral effect is linked to the modulation of autophagy.[1][3][13] It inhibits the S-phase kinase-associated protein 2 (SKP2), an E3 ligase that targets Beclin-1 (BECN1) for proteasomal degradation.[1][2] By inhibiting SKP2, niclosamide increases Beclin-1 levels, which enhances the formation of autophagosomes and autophagic flux, leading to the degradation of viral components and a reduction in viral replication.[1][2][14]





Click to download full resolution via product page

Caption: Niclosamide induces autophagy by inhibiting SKP2.

### **Other Mechanisms**

- Inhibition of Viral Protease: For flaviviruses like ZIKV and DENV, niclosamide directly inhibits
  the interaction between the NS2B and NS3 viral proteins, which form a protease complex
  essential for cleaving the viral polyprotein into functional units.[1][6]
- Inhibition of Cell-to-Cell Fusion: Niclosamide can block spike protein-driven syncytia (cell fusion) formation, a key pathological feature of SARS-CoV-2 infection, by inhibiting host cell scramblase TMEM16F.[4][15]
- Modulation of Host Lipid Metabolism: Studies with SARS-CoV-2 show that niclosamide treatment alters the host cell's lipid profile, reducing the abundance of lipids like



plasmalogens and ceramides that are elevated during infection and necessary for producing new infectious virions.[13]

# **Key Experimental Protocols**

The evaluation of niclosamide's antiviral activity involves a standard set of in vitro assays. Below are generalized methodologies based on common practices cited in the literature.

# High-Throughput Screening (HTS) for Antiviral Discovery

HTS is often the initial step to identify antiviral candidates from large compound libraries.

- Objective: To screen a library of compounds (e.g., FDA-approved drugs) for inhibition of virus-induced cytopathic effect (CPE) or viral protein expression.
- Methodology:
  - Cell Plating: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza) in 96-well or 384-well plates and incubate to form a confluent monolayer.
  - Compound Addition: Add individual compounds from the library to the wells at a fixed concentration.
  - Viral Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI). Include controls for uninfected cells (mock) and infected cells without any compound (virus control).
  - Incubation: Incubate plates for a period sufficient to allow for viral replication and development of CPE (e.g., 48-72 hours).
  - Readout: Quantify cell viability using assays like CellTiter-Glo® (measures ATP) or by staining with crystal violet. Alternatively, use immunofluorescence to detect viral antigen expression.
  - Hit Identification: Identify compounds that significantly reduce CPE or viral antigen expression compared to the virus control, with minimal cytotoxicity.





Click to download full resolution via product page

Caption: Workflow for antiviral high-throughput screening.

# Dose-Response and Cytotoxicity Assays (EC50/IC50 & CC50 Determination)

Once a hit like niclosamide is identified, these assays determine its potency and therapeutic window.

- Objective: To determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).
- Methodology:
  - Serial Dilution: Prepare a serial dilution of niclosamide (e.g., 8-10 concentrations).



- EC50/IC50 Assay: Seed host cells in multi-well plates. Add the different concentrations of niclosamide and then infect with the virus. After incubation, measure the extent of viral inhibition using a suitable method (e.g., plaque reduction assay, RT-qPCR for viral RNA, or CPE assay).
- CC50 Assay: In a parallel plate without virus, treat cells with the same serial dilutions of niclosamide. After incubation, measure cell viability using a metabolic assay (e.g., MTS, resazurin) or by cell counting.
- Data Analysis: Plot the percentage of viral inhibition and cell viability against the logarithm
  of the drug concentration. Use non-linear regression (e.g., four-parameter logistic curve) to
  calculate the EC50/IC50 and CC50 values. The Selectivity Index (SI) is then calculated as
  CC50 / EC50.

## **Time-of-Addition Assay**

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the drug.

- Objective: To determine if niclosamide acts during entry, replication, or egress.
- Methodology:
  - Experimental Setup: Prepare multiple sets of cell cultures.
  - Drug Addition at Different Times: Add niclosamide at various time points relative to viral infection:
    - Pre-treatment: Add drug before infection and wash out. (Tests for effects on the cell making it resistant).
    - Co-treatment: Add drug during the virus adsorption period. (Tests for inhibition of attachment/entry).
    - Post-treatment: Add drug at different times after infection has started. (Tests for inhibition of post-entry steps like replication or egress).
  - Quantification: After a single replication cycle, quantify the viral yield (e.g., by plaque assay or RT-qPCR).



 Analysis: The time point at which the drug loses its effectiveness indicates the stage of the viral life cycle it targets. For example, if niclosamide is only effective when added early after infection, it likely targets an early stage like entry or uncoating.[1]

#### **Conclusion and Future Directions**

Niclosamide is a potent, broad-spectrum inhibitor of numerous clinically significant RNA viruses. Its host-targeted mechanisms, including the disruption of endosomal pH and modulation of autophagy, present a high barrier to the development of viral resistance. While its in vitro efficacy is well-established, its clinical application has been hindered by poor aqueous solubility and low oral bioavailability.[16][17]

Future research and development should focus on:

- Reformulation: Developing new formulations, such as nanoengineered niclosamide or inhaled/intranasal delivery systems, to improve bioavailability at the site of infection and overcome systemic limitations.[18][19]
- Analog Development: Synthesizing and screening niclosamide analogs to identify derivatives
  with improved pharmacokinetic properties and a better safety profile while retaining potent
  antiviral activity.[16][20]
- In Vivo Studies: Conducting further preclinical studies in relevant animal models to validate the in vivo efficacy and safety of new formulations and analogs.
- Clinical Trials: Advancing the most promising candidates into well-designed clinical trials to evaluate their therapeutic potential in humans for various viral diseases.[16]

The extensive body of evidence supporting niclosamide's antiviral properties makes it a compelling lead compound in the ongoing search for effective and broadly applicable antiviral therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Niclosamide—A promising treatment for COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 6. healthresearch.org [healthresearch.org]
- 7. Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects | PLOS Pathogens [journals.plos.org]
- 9. Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antiparasitic drug niclosamide inhibits dengue virus infection by interfering with endosomal acidification independent of mTOR PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Niclosamide as a chemical probe for analyzing SARS-CoV-2 modulation of host cell lipid metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plausible mechanisms of Niclosamide as an antiviral agent against COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repurposing niclosamide as a novel anti-SARS-Cov-2 drug by restricting entry protein CD147 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Application of niclosamide and analogs as small molecule inhibitors of Zika virus and SARS-CoV-2 infection [pubmed.ncbi.nlm.nih.gov]
- 18. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]



To cite this document: BenchChem. [Antiviral properties of niclosamide against RNA viruses].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12400234#antiviral-properties-of-niclosamide-against-rna-viruses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com